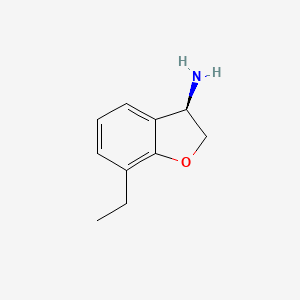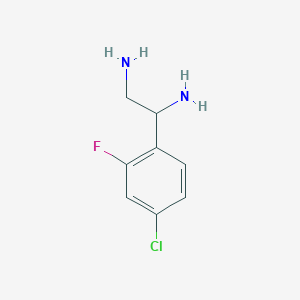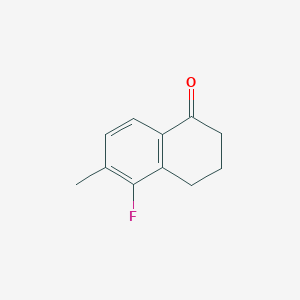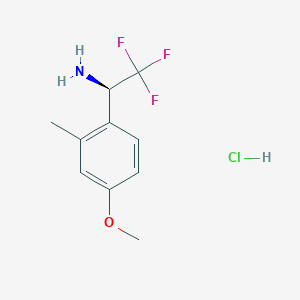![molecular formula C15H10BrFO B13051289 (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine is a synthetic organic compound that belongs to the class of dibenzo[b,e]oxepines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine typically involves multi-step organic reactions. One common method includes the bromination of a precursor dibenzo[b,e]oxepine compound followed by the introduction of a fluorine atom through electrophilic fluorination. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide or silver fluoride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromomethylene group.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, replacing the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of de-brominated and de-fluorinated products.
Substitution: Formation of substituted dibenzo[b,e]oxepines with various functional groups.
Applications De Recherche Scientifique
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine involves its interaction with specific molecular targets and pathways. The bromomethylene and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to alterations in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-(Bromomethylene)-6,11-dihydrodibenzo[b,e]oxepine
- 3-Fluoro-6,11-dihydrodibenzo[b,e]oxepine
- 11-(Chloromethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine
Uniqueness
(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine is unique due to the presence of both bromomethylene and fluorine groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H10BrFO |
|---|---|
Poids moléculaire |
305.14 g/mol |
Nom IUPAC |
(11E)-11-(bromomethylidene)-3-fluoro-6H-benzo[c][1]benzoxepine |
InChI |
InChI=1S/C15H10BrFO/c16-8-14-12-4-2-1-3-10(12)9-18-15-7-11(17)5-6-13(14)15/h1-8H,9H2/b14-8+ |
Clé InChI |
CUVMUYMKUVTOBM-RIYZIHGNSA-N |
SMILES isomérique |
C1C2=CC=CC=C2/C(=C\Br)/C3=C(O1)C=C(C=C3)F |
SMILES canonique |
C1C2=CC=CC=C2C(=CBr)C3=C(O1)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)





